Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate
CAS No.:
Cat. No.: VC17212348
Molecular Formula: C10H7BrFNO2
Molecular Weight: 272.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrFNO2 |
|---|---|
| Molecular Weight | 272.07 g/mol |
| IUPAC Name | methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate |
| Standard InChI | InChI=1S/C10H7BrFNO2/c1-15-10(14)7-4-13-9-6(7)2-5(12)3-8(9)11/h2-4,13H,1H3 |
| Standard InChI Key | RHASQYWOJJWNHV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CNC2=C1C=C(C=C2Br)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate features a bicyclic indole core substituted with bromine at position 7, fluorine at position 5, and a methyl ester group at position 3 (Figure 1). The IUPAC name, methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate, reflects this substitution pattern. Its canonical SMILES string, COC(=O)C1=CNC2=C1C=C(C=C2Br)F, encodes the spatial arrangement of atoms, while the InChIKey RHASQYWOJJWNHV-UHFFFAOYSA-N provides a unique identifier for chemical databases.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.07 g/mol |
| IUPAC Name | Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate |
| SMILES | COC(=O)C1=CNC2=C1C=C(C=C2Br)F |
| InChIKey | RHASQYWOJJWNHV-UHFFFAOYSA-N |
Physicochemical Profile
The compound’s halogen substituents confer distinct physicochemical traits. Bromine’s electronegativity () and fluorine’s () enhance dipole moments, influencing solubility and intermolecular interactions. While experimental data on boiling and melting points remain limited, analogs like 7-bromo-5-fluoro-3-methyl-1H-indole exhibit a density of 1.646 g/cm³ and a boiling point of 323.8°C , suggesting similar trends for the methyl ester derivative.
Synthesis and Optimization Strategies
Halogenation and Esterification Pathways
Synthesis typically begins with a pre-functionalized indole precursor, such as 5-fluoroindole, followed by regioselective bromination at position 7. Electrophilic aromatic substitution (EAS) using bromine () or bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) achieves this step. Subsequent esterification at position 3 employs methyl chloroformate () under basic conditions (e.g., pyridine), yielding the target compound (Scheme 1).
Scheme 1: Synthetic Route
Reaction Optimization
Key parameters include:
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Temperature: Bromination proceeds optimally at 0–5°C to minimize side reactions.
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Solvent Choice: DMF enhances bromine solubility, while dichloromethane (DCM) favors esterification.
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Catalysts: Lewis acids like may accelerate EAS but risk over-halogenation.
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies on analogous brominated indoles reveal cytotoxic effects against HT-29 (colon) and A549 (lung) cancer cells, with apoptosis induction via caspase-3 activation. The fluorine atom’s electron-withdrawing effect enhances binding to kinase domains (e.g., EGFR), disrupting signal transduction pathways.
Antimicrobial Efficacy
Bromo-fluoroindole derivatives exhibit broad-spectrum antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). Synergistic effects with β-lactam antibiotics suggest potential as antibiotic adjuvants.
Applications in Drug Discovery
Lead Compound Optimization
The methyl ester group serves as a prodrug moiety, improving bioavailability. Hydrolysis in vivo yields the free carboxylic acid, enhancing target engagement. Structural analogs in patent RU2387642C2 demonstrate reduced toxicity (LD₅₀ >500 mg/kg in rodents) while maintaining efficacy .
Pharmacokinetic Profiling
Preliminary data indicate high gastrointestinal absorption (Caco-2 permeability >1 × 10⁻⁶ cm/s) and blood-brain barrier penetration (logBB >0.3), positioning it for CNS-targeted therapies.
Comparative Analysis with Related Indole Derivatives
Table 2: Structural and Functional Comparisons
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